N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide is a compound that features a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through the cyclization of 2-alkyne phenols in the presence of catalysts such as palladium acetate and cesium carbonate . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the cinnamamide moiety can be added through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of benzofuran derivatives often involves high-yielding methods such as microwave-assisted synthesis and free radical cyclization cascades . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the benzofuran ring.
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases and proteases, leading to anti-tumor effects . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cinnamamide moiety can interact with cellular proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar biological properties.
Coumarin: A structurally related compound with notable anticoagulant and anti-inflammatory activities.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide is unique due to the combination of its benzofuran ring, hydroxypropyl group, and cinnamamide moiety. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-17(19-14-16-8-4-5-9-18(16)24-19)12-13-21-20(23)11-10-15-6-2-1-3-7-15/h1-11,14,17,22H,12-13H2,(H,21,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBMKVQDYAURKF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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